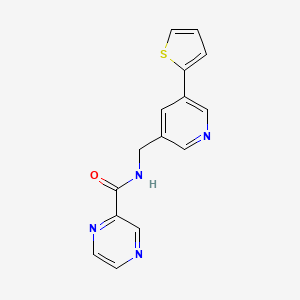
N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)pyrazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazine derivatives are a vital group of heterocyclic compounds present in nature and have also been synthesized in laboratories . They are often used in the synthesis of bioactive compounds such as imidazolidine- and tetrahydropyrimidine-2-thione derivatives, chromeno [4,3-b]chromen-6-one derivatives, and spiro [indoline-3,4′- [1,3]dithiine] derivatives .
Synthesis Analysis
The synthesis of similar compounds often involves the use of nanocatalysts . For example, magnesium oxide nanoparticles have been used in the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives .Molecular Structure Analysis
The structures of synthetic derivatives are usually confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often involve various methods, including using nanocatalysts .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds are often determined using various methods. For example, the antioxidant property of the derivatives was studied by using the DPPH (2,2-diphenylpicrylhydrazyl) method .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)pyrazine-2-carboxamide has been studied for its potential in synthesizing heterocyclic compounds with significant antimicrobial properties. Research illustrates the synthesis of derivatives like thio-substituted ethyl nicotinate, thieno[2,3-b]pyridines, and pyridothienopyrimidines, demonstrating a broad spectrum of antimicrobial activities (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
Antitumor and Antimicrobial Derivatives Synthesis
Further exploration into the compound's utility has led to the creation of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, underpinning its role in developing antitumor and antimicrobial agents. This synthesis pathway emphasizes the compound's versatility in generating pharmacologically active heterocyclic molecules (Hassan, Hafez, & Osman, 2014).
Electronic and Nonlinear Optical Properties
The compound has also facilitated the synthesis of thiophene-2-carboxamides with interesting electronic and nonlinear optical properties. Such studies are crucial for developing materials with potential applications in electronics and photonics, where the manipulation of light and electronic properties is essential (Ahmad et al., 2021).
Metal–Organic Framework (MOF) Development
This compound has been employed in creating metal-organic frameworks (MOFs), showcasing its ability to form complex structures with potential applications in gas storage, separation technologies, and catalysis. The formation of these MOFs highlights the compound's structural versatility and potential in materials science (Cati & Stoeckli-Evans, 2014).
Mécanisme D'action
While the specific mechanism of action for “N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)pyrazine-2-carboxamide” is not known, similar compounds have shown biological activities such as inhibitors of receptor tyrosine kinase, anticancer activity against lung cancer, antibacterial and antifungal activity against specialized aquatic bacterial species, Gram-positive and Gram-negative species, and fungal species, and antioxidant activity .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[(5-thiophen-2-ylpyridin-3-yl)methyl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4OS/c20-15(13-10-16-3-4-18-13)19-8-11-6-12(9-17-7-11)14-2-1-5-21-14/h1-7,9-10H,8H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGOMJFDKQQXARY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CN=CC(=C2)CNC(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl N-[2,2-bis(benzylamino)-1-cyanoeth-1-en-1-yl]carbamate](/img/structure/B2968334.png)
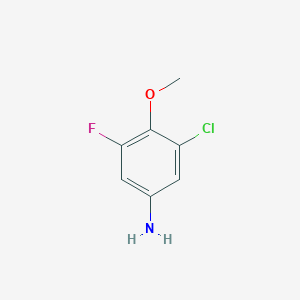
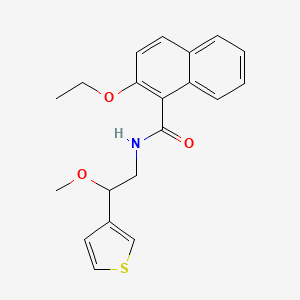
![N-(1-cyano-1-cyclopropylethyl)-2-{2-[(dimethylamino)methyl]morpholin-4-yl}acetamide](/img/structure/B2968338.png)
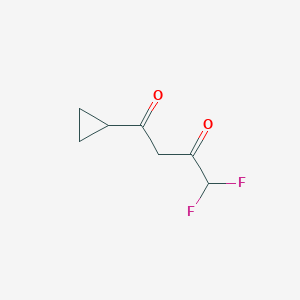
![N-[(furan-2-yl)methyl]-6-imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2968345.png)
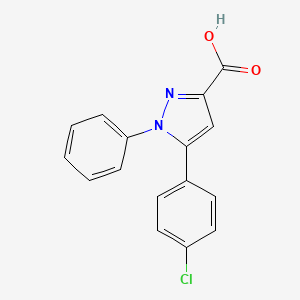
![methyl 2-[(2-{[(4-ethylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate](/img/structure/B2968347.png)
![1-(4-methoxyphenyl)-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)ethanone](/img/structure/B2968348.png)
![N-(4-methoxyphenethyl)-2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2968350.png)
![3-Bromomethyl-5-fluoro-benzo[b]thiophene](/img/structure/B2968351.png)
![8-[1-(4-chlorophenyl)cyclopentanecarbonyl]-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2968352.png)

![n-(2-Chlorophenyl)-2-{[5-hydroxy-4-(2,4,6-trimethylphenyl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2968355.png)
